Cas no 2091244-71-0 (2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol)

2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
- 2091244-71-0
- EN300-1861392
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- Inchi: 1S/C11H12F2O/c12-10(13)9(14)11(6-7-11)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2
- InChI Key: AYRAZBZRVDYRCK-UHFFFAOYSA-N
- SMILES: FC(C(C1(C2C=CC=CC=2)CC1)O)F
Computed Properties
- Exact Mass: 198.08562133g/mol
- Monoisotopic Mass: 198.08562133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861392-0.25g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1861392-5.0g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 5g |
$2360.0 | 2023-05-26 | ||
Enamine | EN300-1861392-1g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1861392-1.0g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 1g |
$813.0 | 2023-05-26 | ||
Enamine | EN300-1861392-2.5g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1861392-10g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1861392-10.0g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 10g |
$3500.0 | 2023-05-26 | ||
Enamine | EN300-1861392-0.05g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1861392-0.5g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1861392-0.1g |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol |
2091244-71-0 | 0.1g |
$993.0 | 2023-09-18 |
2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol Related Literature
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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4. Book reviews
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol
Comprehensive Overview of 2,2-Difluoro-1-(1-phenylcyclopropyl)ethan-1-ol (CAS No. 2091244-71-0)
2,2-Difluoro-1-(1-phenylcyclopropyl)ethan-1-ol (CAS No. 2091244-71-0) is a fluorinated organic compound with a unique structural framework, combining a cyclopropyl ring and a difluoroethanol moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable candidate for drug discovery. Researchers are particularly interested in its applications in small-molecule therapeutics and catalysis, where its stereochemistry and electronic properties play a critical role.
In recent years, the demand for fluorinated building blocks like 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol has surged, driven by the growing focus on precision medicine and sustainable chemistry. A common question among chemists is: "How does the cyclopropyl ring influence the reactivity of this compound?" Studies suggest that the strained ring system can modulate both steric and electronic effects, enabling selective transformations. Additionally, the compound’s chiral center offers opportunities for asymmetric synthesis, a hot topic in organofluorine chemistry.
The synthesis of 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol typically involves nucleophilic addition to a carbonyl group or reductive fluorination of a ketone precursor. Its physicochemical properties, such as solubility and lipophilicity, are frequently discussed in forums dedicated to medicinal chemistry optimization. For instance, users often search for "solubility of difluoroethanol derivatives in polar solvents" or "strategies to improve the yield of phenylcyclopropyl-containing compounds." These queries reflect the compound’s relevance in industrial and academic settings.
From an SEO perspective, keywords like "fluorinated cyclopropane derivatives", "CAS 2091244-71-0 applications", and "synthesis of difluoroethanol compounds" are highly searched, aligning with trends in green chemistry and drug design. The compound’s stability under physiological conditions also makes it a subject of interest for pro-drug development, a trending niche in pharmaceutical research. Its compatibility with cross-coupling reactions further expands its utility in constructing complex molecular architectures.
In summary, 2,2-difluoro-1-(1-phenylcyclopropyl)ethan-1-ol represents a compelling case study in modern synthetic chemistry. Its multifaceted applications—from catalysis to bioactive molecule design—underscore its importance in addressing challenges like selective fluorination and stereocontrol. As the scientific community continues to explore sustainable synthetic routes, this compound is poised to remain a focal point in innovation.
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